molecular formula C7H11N3O2 B7868079 (2R)-2-azaniumyl-3-(1-methylpyrazol-4-yl)propanoate

(2R)-2-azaniumyl-3-(1-methylpyrazol-4-yl)propanoate

Cat. No.: B7868079
M. Wt: 169.18 g/mol
InChI Key: UXJDTZCOFCDIIW-ZCFIWIBFSA-N
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Description

(2R)-2-azaniumyl-3-(1-methylpyrazol-4-yl)propanoate is a compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an azaniumyl group and a methylpyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-3-(1-methylpyrazol-4-yl)propanoate typically involves the reaction of 1-methylpyrazole with a suitable precursor of the propanoate moiety. The reaction conditions often include the use of a base to deprotonate the azaniumyl group, facilitating the nucleophilic attack on the propanoate precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-(1-methylpyrazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The azaniumyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R)-2-azaniumyl-3-(1-methylpyrazol-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to its biochemical activity.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-(1-methylpyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with biological molecules, influencing their activity. The methylpyrazolyl moiety can interact with enzyme active sites, potentially inhibiting or modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-azaniumyl-3-(1-methylpyrazol-4-yl)butanoate
  • (2R)-2-azaniumyl-3-(1-methylpyrazol-4-yl)pentanoate
  • (2R)-2-azaniumyl-3-(1-methylpyrazol-4-yl)hexanoate

Uniqueness

(2R)-2-azaniumyl-3-(1-methylpyrazol-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R)-2-azaniumyl-3-(1-methylpyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJDTZCOFCDIIW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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